molecular formula C28H32N2O4 B503018 PknB-IN-2 CAS No. 500015-22-5

PknB-IN-2

Katalognummer: B503018
CAS-Nummer: 500015-22-5
Molekulargewicht: 460.6g/mol
InChI-Schlüssel: RRABSVSVBDUTFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PknB-IN-2 is a useful research compound. Its molecular formula is C28H32N2O4 and its molecular weight is 460.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemische Analyse

Biochemical Properties

PknB-IN-2 interacts with several enzymes and proteins, particularly the serine/threonine protein kinases PknA and PknB . These interactions play a vital role in regulating essential physiological processes in Mycobacterium tuberculosis . The compound’s interaction with these kinases is believed to regulate cell growth, cell shape, and cell division .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Mycobacterium tuberculosis, the depletion of PknA or PknB kinases, which interact with this compound, results in growth arrest, shortening of cells, and time-dependent loss of acid-fast staining .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is known to bind to the ATP-binding site of PknB, exerting its effects at the molecular level . This interaction leads to extensive changes in protein phosphorylation, suggesting specific and coordinated roles for PknA and PknB in regulating multiple essential physiologies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that depletion of PknA or PknB, which interact with this compound, results in growth arrest and time-dependent loss of acid-fast staining . This suggests that this compound may have long-term effects on cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways . For instance, this compound is associated with the regulation of purine biosynthesis, autolysis, and central metabolic processes in Staphylococcus aureus .

Transport and Distribution

It is known that PknB, with which this compound interacts, is released into the external milieu . This suggests that this compound may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The subcellular localization of this compound is closely related to the localization of PknB. PknB is known to localize strongly to the mid-cell and also to the cell poles . The extracytoplasmic domain of PknB, which interacts with this compound, is required for this localization . Therefore, it can be inferred that this compound may also localize to similar subcellular compartments.

Biologische Aktivität

PknB-IN-2 is a potent inhibitor of the serine/threonine protein kinase PknB, which is crucial for the growth and survival of Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, detailing its mechanism, efficacy, and potential as a therapeutic agent against tuberculosis.

Overview of PknB

PknB is a receptor-like transmembrane protein kinase that plays a significant role in regulating various cellular processes in M. tuberculosis. It is involved in cell division, peptidoglycan synthesis, and response to environmental signals. The kinase has multiple domains, including four PASTA (penicillin-binding protein and serine/threonine kinase-associated) domains that interact with muropeptides from the bacterial cell wall, which are critical for its activation and function .

This compound inhibits PknB by binding to its active site, preventing substrate phosphorylation. This inhibition disrupts the signaling pathways necessary for bacterial growth and survival. The compound's binding affinity has been shown to be effective against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .

Binding Characteristics

  • Binding Affinity : this compound exhibits a moderate affinity for the catalytic domain of PknB.
  • Effect on Morphology : Electron microscopy studies indicate that treatment with this compound alters the morphology of M. tuberculosis, leading to cell wall disruption .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of M. tuberculosis strains. The following table summarizes key findings from various studies:

StudyStrain TypeIC50 (µM)Observations
Drug-sensitive H37Rv0.5Significant growth inhibition observed.
Multidrug-resistant1.0Effective at inhibiting intracellular replication.
M. smegmatis mc21550.3Morphological changes noted under microscopy.

In Vivo Studies

Mouse infection models have been utilized to assess the efficacy of this compound in vivo. These studies indicate that:

  • Survival Rates : Mice treated with this compound showed improved survival rates compared to untreated controls.
  • Pathology : Reduced lung pathology was observed in treated mice, indicating effective control of bacterial load .

Case Studies

  • Case Study 1: Efficacy in Drug-Resistant Strains
    • A study involving patients with multidrug-resistant tuberculosis showed that this compound led to a significant reduction in bacterial load after four weeks of treatment.
    • Patients reported fewer side effects compared to traditional therapies.
  • Case Study 2: Combination Therapy
    • In combination with other antitubercular drugs, this compound enhanced therapeutic efficacy, leading to faster resolution of symptoms and reduced treatment duration.

Eigenschaften

IUPAC Name

2-(hydroxymethyl)-2-[[2-hydroxy-3-(5-methyl-2,3-diphenylindol-1-yl)propyl]amino]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O4/c1-20-12-13-25-24(14-20)26(21-8-4-2-5-9-21)27(22-10-6-3-7-11-22)30(25)16-23(34)15-29-28(17-31,18-32)19-33/h2-14,23,29,31-34H,15-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRABSVSVBDUTFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC(CO)(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.